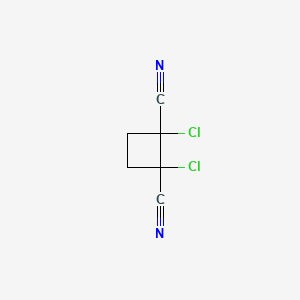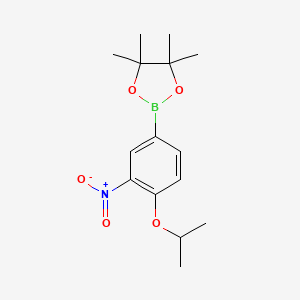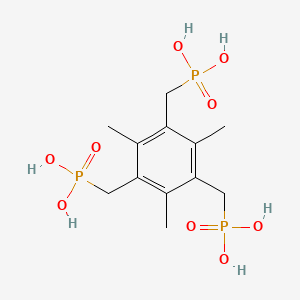
1,2-Dichlorocyclobutane-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichlorocyclobutane-1,2-dicarbonitrile is a heterocyclic organic compound with the molecular formula C₆H₄Cl₂N₂ and a molecular weight of 175.015 g/mol . It is characterized by the presence of two chlorine atoms and two nitrile groups attached to a cyclobutane ring. This compound is used primarily in research and experimental applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dichlorocyclobutane-1,2-dicarbonitrile can be synthesized through various synthetic routes. One common method involves the chlorination of cyclobutane-1,2-dicarbonitrile under controlled conditions. The reaction typically requires the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, at elevated temperatures .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichlorocyclobutane-1,2-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile groups can be reduced to amines under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon can be used for the reduction of nitrile groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclobutane derivatives, while reduction reactions can produce amines .
Wissenschaftliche Forschungsanwendungen
1,2-Dichlorocyclobutane-1,2-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitrile-containing compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,2-dichlorocyclobutane-1,2-dicarbonitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine atoms can undergo substitution reactions. These interactions can affect various molecular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichlorocyclobutane: Lacks the nitrile groups present in 1,2-dichlorocyclobutane-1,2-dicarbonitrile.
Cyclobutane-1,2-dicarbonitrile: Lacks the chlorine atoms present in this compound.
1,2-Dicyanocyclobutane: Similar structure but without the chlorine atoms.
Uniqueness
This compound is unique due to the presence of both chlorine and nitrile functional groups on the cyclobutane ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
3496-67-1 |
|---|---|
Molekularformel |
C6H4Cl2N2 |
Molekulargewicht |
175.01 g/mol |
IUPAC-Name |
1,2-dichlorocyclobutane-1,2-dicarbonitrile |
InChI |
InChI=1S/C6H4Cl2N2/c7-5(3-9)1-2-6(5,8)4-10/h1-2H2 |
InChI-Schlüssel |
MKEHNGFZTJTLBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1(C#N)Cl)(C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{6-[(1-Methylpiperidin-4-Yl)oxy]-1h-Benzimidazol-1-Yl}-3-{(1r)-1-[2-(Trifluoromethyl)phenyl]ethoxy}thiophene-2-Carboxamide](/img/structure/B13733128.png)



![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)






![3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B13733185.png)

